molecular formula C12H6Cl4N2O4S B14589745 2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide CAS No. 61073-07-2

2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide

Katalognummer: B14589745
CAS-Nummer: 61073-07-2
Molekulargewicht: 416.1 g/mol
InChI-Schlüssel: FWSNSWHJOZYUSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide is an organic compound characterized by its complex structure, which includes multiple chlorine atoms, a nitro group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene to produce 2,5-dichloronitrobenzene . This intermediate is then subjected to further reactions to introduce the sulfonamide group and additional chlorine atoms. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and sulfonamide moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dichloronitrobenzene: A precursor in the synthesis of the target compound.

    3,5-Dichloro-2-hydroxyacetophenone: Shares structural similarities with the target compound.

Uniqueness

2,5-Dichloro-N-(3,5-dichloro-2-nitrophenyl)benzene-1-sulfonamide is unique due to its combination of multiple chlorine atoms, a nitro group, and a sulfonamide group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

61073-07-2

Molekularformel

C12H6Cl4N2O4S

Molekulargewicht

416.1 g/mol

IUPAC-Name

2,5-dichloro-N-(3,5-dichloro-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H6Cl4N2O4S/c13-6-1-2-8(15)11(5-6)23(21,22)17-10-4-7(14)3-9(16)12(10)18(19)20/h1-5,17H

InChI-Schlüssel

FWSNSWHJOZYUSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.